molecular formula C4H4BrNS B1268858 5-Bromo-3-methylisothiazole CAS No. 20493-60-1

5-Bromo-3-methylisothiazole

Cat. No.: B1268858
CAS No.: 20493-60-1
M. Wt: 178.05 g/mol
InChI Key: XSVSPKKXQGNHMD-UHFFFAOYSA-N
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Description

5-Bromo-3-methylisothiazole is an organic compound with the molecular formula C4H4BrNS and a molecular weight of 178.05 g/mol It is a derivative of isothiazole, characterized by the presence of a bromine atom at the 5-position and a methyl group at the 3-position of the isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromo-3-methylisothiazole can be synthesized from 3-methyl-isothiazole-5-amine hydrochloride through a diazotization reaction . The process involves the conversion of the amine group to a diazonium salt, followed by a substitution reaction with a bromine source to introduce the bromine atom at the desired position.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar diazotization and substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of specialized equipment to handle the reagents and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-methylisothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions include various substituted isothiazoles, which can be further functionalized for specific applications.

Scientific Research Applications

5-Bromo-3-methylisothiazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methylisothiazole involves its interaction with specific molecular targets and pathways. The bromine atom and the isothiazole ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    5-Chloro-3-methylisothiazole: Similar structure but with a chlorine atom instead of bromine.

    3-Methylisothiazole: Lacks the halogen substituent.

    5-Bromo-2-methylisothiazole: Bromine atom at a different position.

Uniqueness: 5-Bromo-3-methylisothiazole is unique due to the specific positioning of the bromine and methyl groups, which influence its chemical reactivity and potential applications. The presence of the bromine atom enhances its ability to participate in substitution and coupling reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-3-methyl-1,2-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c1-3-2-4(5)7-6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVSPKKXQGNHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70344988
Record name 5-Bromo-3-methylisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20493-60-1
Record name 5-Bromo-3-methylisothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20493-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-methylisothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70344988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-methyl-isothiazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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